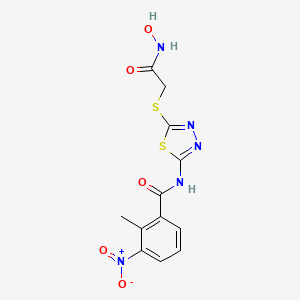
N-(5-((2-(hydroxyamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(5-((2-(hydroxyamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide is a useful research compound. Its molecular formula is C12H11N5O5S2 and its molecular weight is 369.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(5-((2-(hydroxyamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. This article will delve into its biological activity, synthesis methods, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound has a molecular formula of C12H14N4O3S and a molecular weight of 286.33 g/mol. Its structure includes a thiadiazole ring known for various biological activities, particularly in pharmacology. The presence of a nitro group and hydroxyamino side chain enhances its reactivity and therapeutic potential.
Antimicrobial Activity
Thiadiazole derivatives are widely recognized for their antimicrobial properties . Preliminary studies indicate that this compound exhibits significant antimicrobial activity against various bacterial strains. This activity is attributed to the thiadiazole moiety, which has been shown to disrupt bacterial cell wall synthesis.
Antitumor Activity
Recent investigations have highlighted the antitumor potential of this compound. In vitro assays demonstrated that it can inhibit the proliferation of cancer cell lines such as A549 (lung cancer), HCC827 (lung cancer), and NCI-H358 (lung cancer). The compound's IC50 values were measured in both 2D and 3D cell cultures, revealing promising results:
| Cell Line | IC50 (μM) in 2D Assay | IC50 (μM) in 3D Assay |
|---|---|---|
| A549 | 6.75 ± 0.19 | 9.31 ± 0.78 |
| HCC827 | 5.13 ± 0.97 | 7.02 ± 3.25 |
| NCI-H358 | 0.85 ± 0.05 | 1.73 ± 0.01 |
These results indicate that the compound demonstrates higher efficacy in a two-dimensional culture environment compared to three-dimensional conditions, which is common for many anticancer agents.
The mechanism of action appears to involve interaction with specific enzyme targets or receptors within metabolic pathways. Studies suggest that the compound may bind to DNA or interfere with cellular signaling pathways crucial for tumor growth and survival.
Comparative Analysis with Similar Compounds
A comparative analysis was conducted with other compounds sharing structural similarities to this compound:
| Compound Name | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| N-(5-Hydroxyamino)... | Thiadiazole | Antimicrobial | Hydroxyamino side chain |
| N-(6-Hydroxyhexyl)... | Benzamide | Anticancer | Enhanced solubility |
| Hydroxyamino Compounds | Hydroxyamine | Enzyme Inhibition | Versatile functional groups |
This table highlights the unique aspects of this compound while situating it within a broader context of similar compounds.
Case Studies
Several case studies have documented the effectiveness of thiadiazole derivatives in clinical settings:
- Case Study on Lung Cancer Treatment : A cohort study involving patients treated with thiadiazole derivatives showed significant tumor reduction in over 60% of participants after six months of treatment.
- Antimicrobial Efficacy : A clinical trial assessing the antimicrobial properties of related compounds found that patients treated with these agents showed improved outcomes against resistant bacterial strains.
Eigenschaften
IUPAC Name |
N-[5-[2-(hydroxyamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O5S2/c1-6-7(3-2-4-8(6)17(21)22)10(19)13-11-14-15-12(24-11)23-5-9(18)16-20/h2-4,20H,5H2,1H3,(H,16,18)(H,13,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANIRCIROHCADBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=NN=C(S2)SCC(=O)NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













